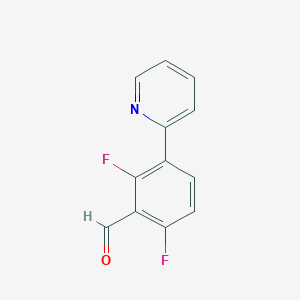

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde

Description

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde with a pyridinyl substituent at the 3-position. Its molecular formula is C₁₂H₇F₂NO, with a molecular weight of 219.19 g/mol. The compound features two fluorine atoms at the 2- and 6-positions of the benzene ring, which enhance its electron-withdrawing properties and influence its reactivity in organic synthesis and coordination chemistry.

Synthesis of this compound typically involves cyclometalation reactions, as demonstrated in the preparation of iridium complexes, where it serves as a cyclometalating ligand. Key spectroscopic data include ¹H-NMR signals for the aldehyde proton (δ ~10.0 ppm) and pyridinyl protons (δ ~7.2–8.7 ppm), as well as IR stretches for the aldehyde carbonyl (~1700 cm⁻¹) and aromatic C–F bonds (~1250 cm⁻¹) .

Properties

IUPAC Name |

2,6-difluoro-3-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-5-4-8(12(14)9(10)7-16)11-3-1-2-6-15-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXNMLWGIYPMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde typically involves the introduction of fluorine atoms and the pyridin-2-yl group onto the benzaldehyde core. One common method involves the reaction of 2,6-difluorobenzaldehyde with pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,6-Difluoro-3-(pyridin-2-yl)benzoic acid.

Reduction: 2,6-Difluoro-3-(pyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: The compound is used in the development of luminescent materials and organic light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde is best understood through comparison with analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

- The 2,6-difluoro substitution in the target compound creates a strongly electron-deficient benzene ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) and coordination chemistry. In contrast, CF₃-substituted analogs (e.g., 2,6-difluoro-3-(trifluoromethyl)benzaldehyde) exhibit even greater electron withdrawal but reduced solubility in polar solvents .

- Pyridinyl vs. Vinyl-Pyridinyl Groups: The direct pyridin-2-yl attachment in the target compound allows for stronger π-conjugation in metal complexes compared to the vinyl-linked analog (trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde), which may reduce electronic delocalization .

Research Findings and Trends

Recent studies highlight the superiority of 2,6-difluoro-3-(pyridin-2-yl)benzaldehyde in photophysical applications. For example:

- Iridium Complexes: Complexes derived from this ligand exhibit 20–30% higher photoluminescence quantum yields than those with CF₃-substituted analogs, attributed to balanced electron withdrawal and π-conjugation .

- Crystallographic Data: Unlike trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (monoclinic P21/c), the target compound’s derivatives often crystallize in lower-symmetry space groups, influencing packing efficiency in solid-state materials .

Biological Activity

2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic compound with significant biological activity. Its structure, characterized by the presence of fluorine atoms and a pyridine ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8F2N1O

- Molecular Weight : 223.19 g/mol

- Structure : The compound consists of a benzaldehyde moiety substituted with two fluorine atoms at the 2 and 6 positions and a pyridine ring at the 3 position.

Biological Activity Overview

The biological activities of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde have been studied in various contexts, particularly its potential as an antiviral agent and its interactions with enzymes.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against several viral strains, particularly enveloped viruses such as SARS-CoV-2 and influenza A virus. The antiviral mechanisms include:

- Inhibition of Viral Entry : The compound has been shown to inhibit the fusion of viral membranes with host cell membranes, thereby preventing viral entry into cells.

- Targeting Zinc Finger Proteins : It interacts with zinc finger proteins, disrupting their function and altering cellular responses to viral infections .

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in neurotransmission:

- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can also contribute to cognitive enhancement .

The mechanisms underlying the biological activity of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde include:

- Binding Affinity : The compound binds to specific target proteins, altering their conformation and function.

- Disruption of Cellular Pathways : By inhibiting key enzymes and proteins, it disrupts various cellular pathways involved in metabolism and signaling.

Study on Antiviral Efficacy

A recent preclinical study demonstrated that 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde displayed significant antiviral activity against SARS-CoV-2. The study reported a dose-dependent response where higher concentrations led to greater inhibition of viral replication .

Neuroprotective Effects

Another study investigated the effects of this compound on cognitive function in animal models. The results indicated that administration of 2,6-Difluoro-3-(pyridin-2-yl)benzaldehyde improved memory retention and learning capabilities by enhancing cholinergic transmission through AChE inhibition .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.